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Experimental Protocols & Data

The table below summarizes the key experimental conditions and findings from preclinical studies on

ganetespib in leukemia models:

Experimental Aspect Details from Preclinical Studies

| In Vitro Cytotoxicity | Median rICso: 8.8 nM (Range: 4.4 - 27.1 nM across various pediatric cancer cell
lines) [1]. Primary AML Blasts: Ganetespib showed significant cytotoxic activity at nanomolar
concentrations, more effective than cytarabine [2]. | | In Vitro Treatment | Cells were incubated with
ganetespib for 72-96 hours across a concentration gradient (e.g., 0.1 nM to 1.0 pM) for dose-response
analysis [2] [1]. | | In Vivo Dosing Schedule | Dose: 100 mg/kg (for ALL xenografts) or 125 mg/kg (for
solid tumors and MV4;11 AML xenografts) [1]. Schedule: Administered intravenously (I.V.) on a weekly 3x
schedule (3 doses per week) followed by 3 weeks of observation [1]. | | In Vivo Efficacy (EFS T/C) |
MV4;11 (AML): 2.3 (Intermediate activity) [1]. Other JAK-mutated ALL xenografts showed significant
differences in EFS distribution but did not meet the objective response criteria [1]. | | Drug Formulation |
Formulated in DMSO/Cremophor RH40/5% dextrose in sterile water (at a ratio of 10:18:72 parts) [1].

The solution was administered immediately after preparation [1]. | | Synergistic Combinations | Cytarabine
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(AraC): Co-treatment of primary AML blasts with ganetespib and cytarabine showed strong synergy (CI:
0.47) and was associated with reduced levels of pro-survival proteins like HSP70 and AKT [2]. |

Detailed Experimental Methodology

In Vitro Cell Viability and Apoptosis Assay

This protocol is used to determine the potency of ganetespib and its induction of programmed cell death.

¢ Cell Culture: Maintain leukemia cell lines (e.g., HEL92.1.7, SET-2, MV4;11) or primary AML blasts in
appropriate media (e.g., IMDM, RPMI) supplemented with 10% FBS at 37°C in a 5% CO2 humidified
atmosphere [2] [3].

e Drug Treatment: Expose cells to ganetespib across a dose range (e.g., 0.0001 to 1 uM) for 72-96
hours [2] [3] [1].

¢ Viability Assessment: Measure cell viability using assays like Alamar blue or trypan blue exclusion
[2] [3]. Calculate the relative ICso values.

e Apoptosis Analysis: Coordinate cytotoxicity assessment with analysis of apoptotic markers. This
can include Western blotting to show the suppression of pro-survival client proteins like AKT and
induction of caspase cleavage [2].

In Vivo Leukemia Xenograft Model

This protocol evaluates the anti-tumor efficacy of ganetespib in live animal models.

¢ Animal and Model: Use immunodeficient mice such as NODIscid-/- or CB17SC scid-/- mice.
Propagate human leukemia cells via subcutaneous implantation or intravenous inoculation to
model disseminated disease [1].
¢ Randomization and Dosing: Once tumors are established or leukemia is engrafted, randomize
animals into control and treatment groups. Administer ganetespib via intravenous (I.V.) injection at
100 mg/kg or 125 mg/kg, using a weekly 3x schedule [1].
¢ Efficacy Endpoints:
o For solid xenografts: Monitor tumor volume and calculate Event-Free Survival (EFS), defined
as the time from treatment start until tumor volume quadruples. Activity is measured by the EFS
TIC value (median EFS of treated group / median EFS of control group), where T/C > 2
indicates intermediate activity [1].
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o For disseminated leukemia: Overall survival is a key endpoint. Ganetespib has been shown
to effectively increase survival in orthotopic models of JAK2V617F-driven leukemia [3] [4].
e Toxicity Monitoring: Monitor animals for weight loss and other signs of distress. The toxicity rate
reported for ganetespib in these models was 4.9% [1].

Synergy Study with Cytarabine

This protocol assesses the combined effect of ganetespib and standard chemotherapeutic agents.

e Co-Treatment: Treat primary AML blasts with both ganetespib and cytarabine across a range of
concentrations.

o Data Analysis: Analyze cell viability data using software like CalcuSyn to determine the
Combination Index (CI). A CI < 1 indicates synergy [2].

¢ Mechanistic Investigation: Perform Western blot analysis on treated cell samples to observe the
cooperative suppression of resistance and pro-survival mechanisms, such as reduced feedback
induction of HSP70 and decreased levels of AKT [2].

Mechanism of Action Diagram

The following diagram illustrates the multifaceted mechanism of ganetespib in leukemia cells, which

underlies its efficacy in the protocols described above.
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Ganetespib

Ganetespib inhibits Hsp90, leading to:
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Key Application Notes

¢ Rationale for Use: Ganetespib is particularly suited for targeting JAKISTAT-driven leukemias (e.g.,
those with JAK2V617F mutations or FLT3-ITD) due to its ability to simultaneously deplete multiple
oncogenic clients and disrupt cell cycle regulation, offering an advantage over single-target inhibitors
(3] [4].

¢ Clinical Toxicity Profile: Preclinical and clinical studies have noted that ganetespib has a more
favorable toxicity profile compared to first-generation Hsp90 inhibitors, with an absence of severe
liver or ocular toxicities. The most common adverse event is manageable diarrhea [2] [4].

e Overcoming Resistance: The combination of ganetespib with cytarabine is a promising strategy to
overcome resistance mechanisms and enhance anti-leukemic efficacy by cooperatively
suppressing pro-survival feedback loops [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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